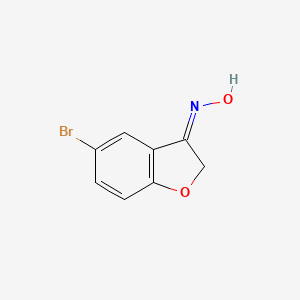

(Z)-5-bromobenzofuran-3(2H)-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-5-bromobenzofuran-3(2H)-one oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromobenzofuran-3(2H)-one oxime typically involves the reaction of 5-bromobenzofuran-3(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-5-bromobenzofuran-3(2H)-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to amines using reducing agents such as hydrosilanes.

Substitution: The bromine atom in the benzofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes and boron-based catalysts are often used for the reduction of oximes.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine site.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Secondary amines.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing the benzofuran moiety, including (Z)-5-bromobenzofuran-3(2H)-one oxime, exhibit antimicrobial properties. Studies have shown that derivatives of benzofuran can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-parasitic Activity

The compound has also been evaluated for its effectiveness against parasitic infections, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-activity relationship studies suggest that modifications to the benzofuran structure can enhance potency against this parasite, indicating a promising avenue for developing anti-trypanosomal agents .

Inhibition of Virulence Factors

Recent studies have focused on the ability of benzofuran derivatives to inhibit DsbA, an enzyme critical for the proper folding of virulence factors in Gram-negative bacteria. This inhibition could lead to novel treatments for bacterial infections by targeting their virulence mechanisms .

Synthetic Methodologies

Synthesis of Benzofuran Derivatives

The synthesis of this compound typically involves several steps, including the formation of the benzofuran core through cyclization reactions. Various synthetic routes have been explored, often starting from readily available phenolic precursors and utilizing methods such as Pechmann condensation followed by rearrangement reactions .

Table 1: Synthetic Routes for Benzofuran Derivatives

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pechmann condensation | Ethanol, reflux | 70 |

| 2 | Rearrangement | Sodium hydroxide, heating | 85 |

| 3 | Cyclization | Acidic conditions | 75 |

These synthetic strategies not only facilitate the production of this compound but also enable the exploration of various functionalized derivatives that may exhibit enhanced biological activities.

Therapeutic Potential

Drug Development

The structural features of this compound make it a candidate for further development as a therapeutic agent. Its potential applications span various therapeutic areas, including anti-infective and anti-inflammatory drugs. The ability to modify its structure allows for optimization of pharmacokinetic properties and biological activity .

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinities of this compound with various biological targets, including viral proteins associated with SARS-CoV-2. These studies indicate that derivatives could serve as inhibitors against key viral enzymes, providing a basis for further preclinical evaluations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzofuran derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could be exploited for developing new antibiotics .

Case Study 2: Anti-parasitic Screening

A screening program assessed various benzofuran derivatives against Trypanosoma brucei. This compound was among the most potent compounds identified, leading to further modifications aimed at improving efficacy and reducing toxicity in mammalian cells .

Mecanismo De Acción

The mechanism of action of (Z)-5-bromobenzofuran-3(2H)-one oxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

(E)-5-bromobenzofuran-3(2H)-one oxime: The geometric isomer of the compound with different spatial arrangement around the double bond.

Verbenone oxime esters: Compounds with similar oxime functional groups but different core structures.

Oreoselone oximes: Another class of oxime derivatives with distinct chemical properties.

Uniqueness

Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

(NZ)-N-(5-bromo-1-benzofuran-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-8-6(3-5)7(10-11)4-12-8/h1-3,11H,4H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTIROMWTPFFNO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NO)C2=C(O1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\O)/C2=C(O1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.